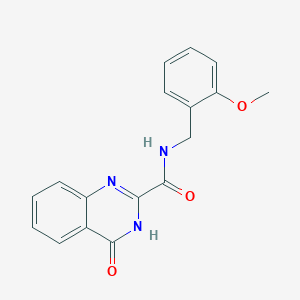
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- is a chemical compound with the molecular formula C17H22N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its naphthalene ring structure, which is linked to a carboxamide group and a diethylaminoethyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- typically involves the reaction of 2-naphthoic acid with N-(2-aminoethyl)diethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through recrystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with biological receptors, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxamide, N-(2-(dimethylamino)ethyl)-: Similar structure but with dimethylaminoethyl side chain.
2-Naphthalenecarboxamide, N-(2-(methylamino)ethyl)-: Contains a methylaminoethyl side chain.
2-Naphthalenecarboxamide, N-(2-(ethylamino)ethyl)-: Features an ethylaminoethyl side chain.
Uniqueness
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- is unique due to its diethylaminoethyl side chain, which imparts specific chemical and biological properties. This side chain can enhance the compound’s solubility and interaction with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
50341-75-8 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-3-19(4-2)12-11-18-17(20)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |
Clé InChI |
LVIGUUSIGAXDGF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


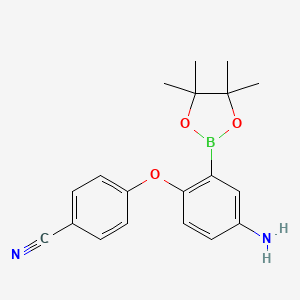
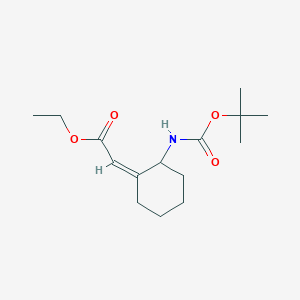
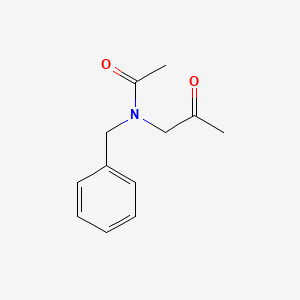


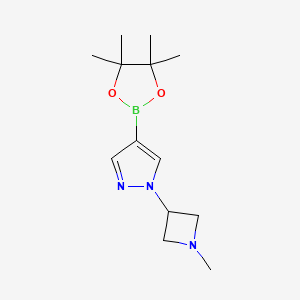

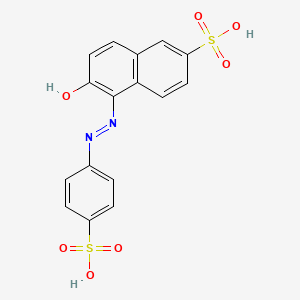
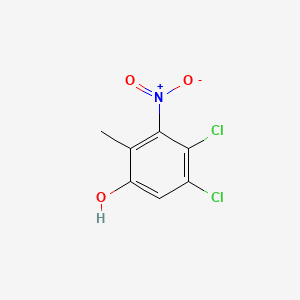
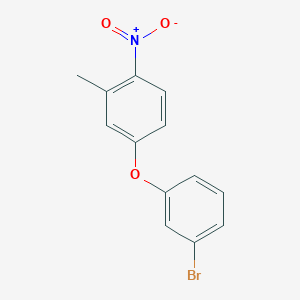

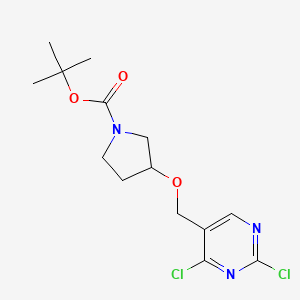
![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)
